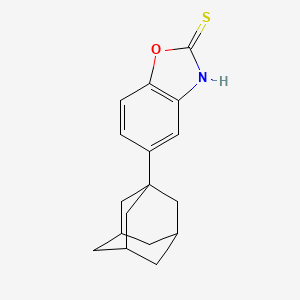
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in various physiological processes.
科学研究应用
CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of focus has been its use as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases. Several preclinical and clinical studies have demonstrated the efficacy of CP-690,550 in the treatment of these diseases.
作用机制
CP-690,550 selectively inhibits the activity of JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling pathways of cytokines that are involved in the pathogenesis of autoimmune diseases. CP-690,550 does not inhibit other JAKs, such as JAK1, JAK2, and TYK2, which are involved in other physiological processes. This selective inhibition of JAK3 makes CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It inhibits the production of cytokines such as interleukin-2, interleukin-4, interleukin-7, and interleukin-15, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also inhibits the proliferation of T-cells and the activation of B-cells, which are involved in the immune response. These effects make CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
实验室实验的优点和局限性
CP-690,550 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for JAK3, which makes it a useful tool for studying the signaling pathways of cytokines that are involved in autoimmune diseases. CP-690,550 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, CP-690,550 has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. CP-690,550 also has some potential off-target effects, which need to be taken into consideration when interpreting the results of experiments.
未来方向
CP-690,550 has several potential future directions for scientific research. One of the areas of focus is the development of new therapeutic agents based on the structure of CP-690,550 that have improved selectivity and efficacy. Another area of focus is the study of the role of JAK3 in other physiological processes, such as hematopoiesis and immune cell development. CP-690,550 may also have potential applications in the treatment of other diseases, such as cancer and viral infections, which require further investigation. Overall, CP-690,550 has the potential to make a significant contribution to the field of scientific research and the development of new therapeutic agents.
合成方法
The synthesis of CP-690,550 involves several steps, including the reaction of 6-chloro-5-methylpyridin-3-amine with 2-methyl-4-pyrimidinylamine, followed by the reaction with chlorosulfonic acid and then with sodium hydroxide. The final product is obtained through recrystallization from a solvent mixture of methanol and water. This synthesis method has been described in detail in various scientific publications.
属性
IUPAC Name |
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-7-5-9(6-14-11(7)12)19(17,18)16-10-3-4-13-8(2)15-10/h3-6H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRNWRYWDWSVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
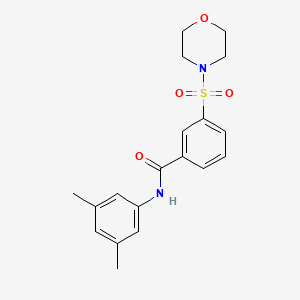

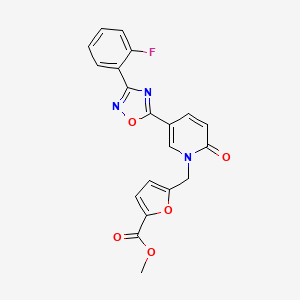
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
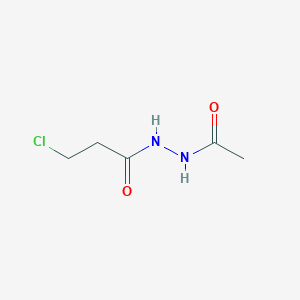


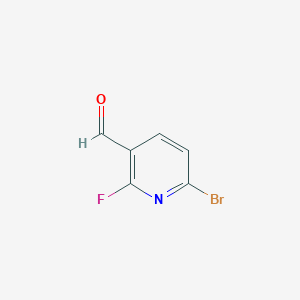

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2777355.png)
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)
